molecular formula C9H10BrN B12438480 1-(3-Bromophenyl)prop-2-EN-1-amine

1-(3-Bromophenyl)prop-2-EN-1-amine

Cat. No.: B12438480
M. Wt: 212.09 g/mol
InChI Key: WKJYNZMOMAKRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)prop-2-EN-1-amine is an organic compound that belongs to the class of aromatic amines It features a bromine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)prop-2-EN-1-amine can be synthesized through several methods. One common approach involves the bromination of phenylprop-2-en-1-amine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Another method involves the coupling of 3-bromobenzaldehyde with a suitable amine precursor, followed by reduction and subsequent functional group transformations to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the coupling and reduction steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for high yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products typically include primary or secondary amines.

    Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.

Scientific Research Applications

1-(3-Bromophenyl)prop-2-EN-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)prop-2-EN-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)prop-2-EN-1-amine: Similar structure but with the bromine atom at the para position.

    1-(3-Chlorophenyl)prop-2-EN-1-amine: Chlorine atom instead of bromine.

    1-(3-Fluorophenyl)prop-2-EN-1-amine: Fluorine atom instead of bromine.

Uniqueness

1-(3-Bromophenyl)prop-2-EN-1-amine is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with molecular targets. The presence of the bromine atom can enhance certain biological activities and provide distinct chemical properties compared to its analogs.

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

1-(3-bromophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10BrN/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,9H,1,11H2

InChI Key

WKJYNZMOMAKRRL-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=CC=C1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.